molecular formula C26H25NO3S B15040226 4-methyl-N-{2-[(5-methylfuran-2-yl)(4-methylphenyl)methyl]phenyl}benzenesulfonamide

4-methyl-N-{2-[(5-methylfuran-2-yl)(4-methylphenyl)methyl]phenyl}benzenesulfonamide

Cat. No.: B15040226
M. Wt: 431.5 g/mol
InChI Key: DXJDCUUOVWECFO-UHFFFAOYSA-N
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Description

4-methyl-N-{2-[(5-methylfuran-2-yl)(4-methylphenyl)methyl]phenyl}benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This compound is notable for its complex structure, which includes a furan ring, a methylphenyl group, and a benzenesulfonamide moiety .

Preparation Methods

The synthesis of 4-methyl-N-{2-[(5-methylfuran-2-yl)(4-methylphenyl)methyl]phenyl}benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsReaction conditions may vary, but common reagents include acids, bases, and various organic solvents .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

4-methyl-N-{2-[(5-methylfuran-2-yl)(4-methylphenyl)methyl]phenyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a strong base or acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

4-methyl-N-{2-[(5-methylfuran-2-yl)(4-methylphenyl)methyl]phenyl}benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-{2-[(5-methylfuran-2-yl)(4-methylphenyl)methyl]phenyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with other proteins and cellular components, affecting various biochemical pathways .

Comparison with Similar Compounds

4-methyl-N-{2-[(5-methylfuran-2-yl)(4-methylphenyl)methyl]phenyl}benzenesulfonamide is unique due to its combination of a furan ring, a methylphenyl group, and a benzenesulfonamide moiety. Similar compounds include:

These comparisons highlight the structural diversity and potential for varied biological activity among related compounds.

Properties

Molecular Formula

C26H25NO3S

Molecular Weight

431.5 g/mol

IUPAC Name

4-methyl-N-[2-[(5-methylfuran-2-yl)-(4-methylphenyl)methyl]phenyl]benzenesulfonamide

InChI

InChI=1S/C26H25NO3S/c1-18-8-13-21(14-9-18)26(25-17-12-20(3)30-25)23-6-4-5-7-24(23)27-31(28,29)22-15-10-19(2)11-16-22/h4-17,26-27H,1-3H3

InChI Key

DXJDCUUOVWECFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(O4)C

Origin of Product

United States

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